Peripheral Selectivity and Brain Penetration: Nitecapone vs. Tolcapone
Nitecapone is a peripherally selective COMT inhibitor that does not appreciably cross the blood-brain barrier (BBB), a key differentiator from central-acting inhibitors like Tolcapone [1]. In vivo studies demonstrate that Nitecapone inhibits peripheral COMT with ID50 values of 5 mg/kg in liver and duodenum, but requires a 5-fold higher dose (ID50 = 25 mg/kg) to inhibit brain COMT, confirming its poor brain penetration [2]. In contrast, Tolcapone readily crosses the BBB and inhibits brain COMT with an ID50 of 26-28 mg/kg [3]. This distinction is critical for applications requiring isolated peripheral COMT inhibition without central nervous system effects.
| Evidence Dimension | In vivo COMT inhibition (ID50) in brain tissue |
|---|---|
| Target Compound Data | ID50 = 25 mg/kg (rat brain S-COMT) |
| Comparator Or Baseline | Tolcapone: ID50 = 26-28 mg/kg (rat brain COMT) |
| Quantified Difference | Nitecapone requires a 5-fold higher dose to achieve brain inhibition compared to peripheral tissues, whereas Tolcapone shows no such differential. |
| Conditions | Rat model, oral administration |
Why This Matters
This peripheral selectivity profile of Nitecapone makes Nitecapone-13C5 the required internal standard for studies focusing on peripheral COMT pharmacology, avoiding confounding central effects.
- [1] Nitecapone (OR-462). Probes & Drugs. PD017469. View Source
- [2] Nitecapone. Bertin Bioreagent. CAT N°: 18656. View Source
- [3] Da Prada M, et al. COMT inhibition by Ro 40-7592: relation to clinical efficacy. In: New Concepts in Parkinson's Disease. 1991; pp 83-92. View Source
